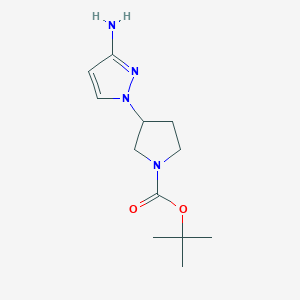

tert-butyl 3-(3-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-(3-aminopyrazol-1-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-6-4-9(8-15)16-7-5-10(13)14-16/h5,7,9H,4,6,8H2,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBRAKJDQVIEFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: Industry: Used in the production of specialty chemicals and materials.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.

Mechanism:

Binding Affinity: The tert-butyl group enhances binding affinity to the target molecules.

Pathway Modulation: By interacting with specific enzymes or receptors, the compound modulates biochemical pathways.

Comparación Con Compuestos Similares

tert-Butyl 3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate (3a)

- Key Differences : Replaces the pyrazole with a triazole ring and introduces a fluorophenyl-dichlorobenzyloxy substituent.

- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using potassium ethynyl trifluoroborate .

- Applications : Demonstrated enhanced biological activity due to the electron-withdrawing fluorine and chlorine substituents, which improve binding affinity in target proteins .

tert-Butyl 3-(2-chloro-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate

- Key Differences : Substitutes pyrazole with a benzoimidazole ring and a chlorine atom.

tert-Butyl 3-(((1-methyl-1H-1,2,4-triazol-5-yl)methyl)amino)pyrrolidine-1-carboxylate

- Key Differences: Features a triazolylmethylamino group instead of pyrazole.

- Molecular Weight: 281.35 g/mol (lower than the target compound due to the absence of the amino-pyrazole’s nitrogen atoms) .

- Hydrogen Bonding: The methyl group on the triazole limits hydrogen-bonding capacity, unlike the amino group in the target compound .

Physicochemical and Interaction Properties

Hydrogen Bonding

- The 3-amino-pyrazole group in the target compound enables strong hydrogen-bond donor/acceptor interactions, critical for crystal engineering and molecular recognition .

- Triazole derivatives (e.g., 3a, 3b) rely on weaker CH···N or π-π stacking due to the absence of amino groups .

Solubility and Stability

- Boc Protection : Enhances solubility in organic solvents (e.g., DCM, THF) across all analogues.

- Electron-Withdrawing Groups: Chloro and fluoro substituents (e.g., 3a, 3b) reduce hydrophilicity compared to the amino-pyrazole variant .

Actividad Biológica

Tert-butyl 3-(3-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS Number: 1803583-18-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for tert-butyl 3-(3-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is , with a molecular weight of 252.31 g/mol. The structural features include a pyrrolidine ring, an amino group, and a tert-butyl ester, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1803583-18-7 |

| Molecular Formula | C₁₂H₂₀N₄O₂ |

| Molecular Weight | 252.31 g/mol |

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyrrolidine moieties exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific biological activity of tert-butyl 3-(3-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has been explored in several studies.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazole compounds can inhibit cancer cell proliferation. Although specific data on tert-butyl 3-(3-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is limited, related compounds have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves induction of apoptosis and cell cycle arrest .

Mechanistic Insights

Flow cytometry analyses have demonstrated that certain pyrazole derivatives can induce apoptosis by increasing caspase activity in cancer cells. For instance, compounds similar to tert-butyl 3-(3-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate have been shown to upregulate p53 expression, leading to enhanced apoptotic signaling pathways .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Study on Pyrazole Derivatives :

- Pharmacological Evaluation :

Q & A

Q. What are the key considerations for synthesizing tert-butyl 3-(3-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, particularly regarding protecting group strategies?

- Methodological Answer : The synthesis typically involves introducing the pyrazole moiety to the pyrrolidine ring while protecting reactive groups. The tert-butyl carbamate (Boc) group is widely used for amine protection due to its stability under basic and nucleophilic conditions. Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine with high efficiency (80% yield reported in analogous deprotection steps) . For coupling reactions, sulfonylation or nucleophilic substitution may require catalysts like DMAP and triethylamine in DCM at 0–20°C to optimize regioselectivity . Post-reaction purification via flash column chromatography (e.g., hexane/ethyl acetate gradients) ensures product isolation .

Q. Which spectroscopic methods are most effective for characterizing tert-butyl 3-(3-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the pyrrolidine backbone and pyrazole substitution. The Boc group’s tert-butyl protons appear as a singlet (~1.4 ppm), while the pyrazole’s NH may show broad peaks at ~5–6 ppm, depending on solvent .

- LC-MS/HPLC : Purity (>95%) is validated via reverse-phase HPLC, while LC-MS confirms molecular weight (e.g., [M+H]+ ion) .

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond lengths and angles, with triclinic systems (space group P1) often reported for similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

- Methodological Answer : Discrepancies in hydrogen bonding or unit cell parameters require cross-validation:

- Use multiple refinement software (e.g., SHELXL vs. OLEX2) to compare residual factors (R-values) .

- Analyze hydrogen-bonding motifs via graph-set analysis (e.g., Etter’s rules) to identify donor-acceptor patterns .

- Compare with structurally analogous compounds (e.g., tert-butyl piperidine-carboxylate derivatives) to assess conformational outliers .

Q. What methodologies optimize the coupling of 3-amino-1H-pyrazole to the pyrrolidine ring?

- Methodological Answer :

- Reaction Conditions : Use Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, Buchwald-Hartwig amination under inert atmosphere with Pd(OAc)/Xantphos in toluene at 100°C achieves C-N bond formation .

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) or in situ IR for NH consumption.

- Workup : Neutralize excess acid with NaHCO, extract with DCM, and dry over MgSO to isolate intermediates .

Q. How should the pyrazole’s amino group be protected during multi-step synthesis?

- Methodological Answer :

- Boc Protection : Treat the amino group with di-tert-butyl dicarbonate (BocO) in THF with catalytic DMAP, yielding tert-butyl carbamate .

- Alternative Strategies : Use benzyloxycarbonyl (Cbz) or Fmoc groups for orthogonal protection, removable via hydrogenolysis (Pd/C, H) or piperidine, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.